7-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one
Description
7-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one is a heterocyclic compound featuring a fused pyrrolo-pyrimidinone scaffold with a methyl substituent at the 7-position.
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
7-methyl-2H-pyrrolo[1,2-c]pyrimidin-1-one |
InChI |
InChI=1S/C8H8N2O/c1-6-2-3-7-4-5-9-8(11)10(6)7/h2-5H,1H3,(H,9,11) |
InChI Key |
AVPNRFOADIGLMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C2N1C(=O)NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction leads to the formation of the pyrrolopyrimidine core structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
7-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Type
The position and nature of substituents on the pyrrolo[1,2-c]pyrimidinone core significantly influence physicochemical and biological properties. Key comparisons include:
3,6-Dimethylpyrrolo[1,2-c]pyrimidin-1(2H)-one (CAS 88696-64-4)
- Structure : Methyl groups at positions 3 and 5.
- Molecular Formula : C₉H₁₀N₂O.
- Molecular Weight : 162.19 g/mol.
- Properties : Increased lipophilicity compared to 7-methyl due to dual methyl groups; the 3-methyl may sterically hinder interactions with biological targets .
3-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one (CAS 63375-87-1)
- Structure : Single methyl group at position 3.
- Properties : Lower molecular weight (148.17 g/mol) than the 7-methyl derivative; reduced steric bulk may enhance solubility .
7-Methoxybenzo[4,5]imidazo[1,2-c]pyrimidin-1(2H)-one (Compound 8a)
Functional Group Variations
Carboxylic Acid Derivatives (CAS 63375-86-0)
- Structure : 3-Methylpyrrolo[1,2-c]pyrimidine-4-carboxylic acid.
- Properties : Polar functional group enhances water solubility but may reduce cellular uptake. Useful for prodrug development .
6,7-Dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one Hydrochloride (CAS 92223-85-3)
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound Name | CAS Number | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|---|
| 7-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one | Not provided | 7-CH₃ | C₈H₈N₂O | ~148.16 | Moderate lipophilicity |
| 3,6-Dimethyl derivative | 88696-64-4 | 3-CH₃, 6-CH₃ | C₉H₁₀N₂O | 162.19 | High lipophilicity |
| 3-Methyl derivative | 63375-87-1 | 3-CH₃ | C₈H₈N₂O | 148.17 | Improved solubility vs. dimethyl |
| 7-Methoxy benzoimidazo analog (8a) | Not provided | 7-OCH₃ | C₁₇H₁₇N₃O₅ | 343.34 | Enhanced bioavailability |
Research Findings and Implications
- Position-Specific Effects : Methyl groups at position 7 (vs. 3 or 6) may optimize steric and electronic interactions with enzymatic targets, such as viral polymerases .
- Alkoxy vs. Alkyl : 7-Alkoxy derivatives (e.g., 7-OCH₃) exhibit superior pharmacokinetic profiles compared to alkylated analogs, likely due to balanced hydrophilicity .
- Saturation Effects : Partially saturated cores (e.g., dihydro derivatives) show altered binding affinities, suggesting tunability for specific therapeutic applications .
Biological Activity
7-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one is a heterocyclic compound notable for its diverse biological activities, particularly in medicinal chemistry. This article explores its chemical structure, synthesis, and various biological activities supported by recent research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 164.17 g/mol. Its structure features a fused pyrrole and pyrimidine ring system with a methyl group at the 7-position of the pyrrole ring and a carbonyl group at the 1-position of the pyrimidine ring. This unique arrangement contributes to its significant chemical reactivity and biological properties.
Synthesis Methods
Various synthetic routes have been developed to produce this compound, including:
- Condensation reactions involving pyrrole and pyrimidine derivatives.
- Cyclization methods that utilize appropriate precursors to form the fused ring structure.
These methods highlight the compound's accessibility for further pharmacological studies.
Anticancer Activity
Research has shown that this compound exhibits promising anticancer properties. Studies indicate that it inhibits specific kinases associated with tumor growth and proliferation. For example, one study demonstrated that derivatives of this compound showed significant inhibitory effects on cancer cell lines with IC50 values ranging from 25 nM to over 2000 nM depending on structural modifications (Table 1).
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 51.4 | Kinase inhibition |
| Derivative A | A549 | 19.0 | Apoptosis induction |
| Derivative B | HCT-116 | 1890 | Cell cycle arrest |
Antiviral and Anti-inflammatory Properties
In addition to its anticancer effects, this compound may also possess antiviral and anti-inflammatory properties. Preliminary studies suggest that it can modulate immune responses and inhibit viral replication, although further investigations are needed to elucidate these mechanisms fully.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by substituents on its core structure. Research indicates that modifications at the 7-position significantly impact potency against various biological targets. For instance:
- Methyl substitution enhances anticancer activity.
- Aliphatic chains at the N5 position can reduce toxicity while maintaining efficacy.
Case Study 1: Inhibition of ENPP1
A recent study focused on the inhibition of ecto-nucleotide triphosphate diphosphohydrolase (ENPP1), which is implicated in cancer progression. The compound exhibited an IC50 value of 25 nM against ENPP1 in vitro, demonstrating its potential as a lead compound for developing novel inhibitors targeting this enzyme .
Case Study 2: Antitumor Activity in Vivo
In vivo studies using murine models have shown that derivatives of this compound can suppress tumor growth significantly. For example, treatment with a specific derivative resulted in a reduction of tumor size by over 50% compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
